molecular formula C8H14N2O B1395244 N-(3-Azetidinyl)cyclobutanecarboxamide CAS No. 1220031-21-9

N-(3-Azetidinyl)cyclobutanecarboxamide

Cat. No. B1395244
CAS RN: 1220031-21-9
M. Wt: 154.21 g/mol
InChI Key: OEPQLGXNHWNVRG-UHFFFAOYSA-N
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Description

“N-(3-Azetidinyl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C8H14N2O . It has a molecular weight of 154.21 g/mol . The CAS number for this compound is 1220031-21-9 .


Synthesis Analysis

The synthesis of azetidines, such as “N-(3-Azetidinyl)cyclobutanecarboxamide”, has been a topic of research in recent years. One method involves visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates .


Molecular Structure Analysis

The molecular structure of “N-(3-Azetidinyl)cyclobutanecarboxamide” consists of an azetidine ring attached to a cyclobutane ring via a carboxamide group . The density of the compound is predicted to be 1.12±0.1 g/cm3 .


Physical And Chemical Properties Analysis

“N-(3-Azetidinyl)cyclobutanecarboxamide” has a predicted density of 1.12±0.1 g/cm3 and a predicted boiling point of 352.6±31.0 °C . The melting point and flash point are not available .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antidepressant and Nootropic Agents : N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, related to N-(3-Azetidinyl)cyclobutanecarboxamide, showed significant antidepressant and nootropic activities in studies. These findings suggest potential for CNS active agent development (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Chemical Characterization and Differentiation

  • Identification of Research Chemicals : Studies identified N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound related to N-(3-Azetidinyl)cyclobutanecarboxamide, underlining the importance of accurate chemical identification in research chemicals (McLaughlin et al., 2016).

Neurokinin-2 Receptor Antagonists

  • Development of NK2 Antagonists : The synthesis and pharmacological evaluation of neurokinin-2 (NK2) antagonists derived from N-(3-Azetidinyl)cyclobutanecarboxamide showed promising results in Rabbit pulmonary artery assays. This research contributes to the development of new treatments targeting NK2 receptors (Mackenzie et al., 2002).

Synthetic Methods and Applications

  • Cyclobutanecarboxamide Synthesis : Direct bis-arylation of cyclobutanecarboxamide via double C-H activation was achieved, providing a new method for constructing trisubstituted cyclobutane scaffolds with potential applications in drug discovery (Parella, Gopalakrishnan, & Babu, 2013).

  • NAAA Inhibitors Synthesis : The synthesis and structural-activity relationship (SAR) studies of 3-aminoazetidin-2-one derivatives, including 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate, revealed potent anti-inflammatory effects and opened avenues for developing new therapeutic agents (Nuzzi et al., 2016).

  • Modular Synthesis of Azetidines : A novel method for the modular construction of azetidines was developed, showcasing a technique with broad applications in medicinal chemistry (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).

properties

IUPAC Name

N-(azetidin-3-yl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8(6-2-1-3-6)10-7-4-9-5-7/h6-7,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPQLGXNHWNVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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